3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Overview
Description
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. This compound is known for its role as a plant growth hormone, belonging to the auxin class. It is involved in various plant growth and developmental processes, such as tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
Preparation Methods
The synthesis of 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, leading to the formation of the corresponding imine, which then undergoes cyclization by the action of a base and a catalytic amount of copper(I) iodide . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the Fischer indole synthesis involves the reaction of hydrazine with ketones or aldehydes under acidic conditions to form indole derivatives . Major products formed from these reactions include various substituted indoles, which have significant biological and pharmacological properties.
Scientific Research Applications
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various indole derivatives, which are important in the development of new drugs and therapeutic agents . In biology, it plays a crucial role as a plant hormone, regulating plant growth and development . In medicine, indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Additionally, this compound has industrial applications in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid involves its conversion to the active form, indole-3-acetic acid, by the action of esterases . Indole-3-acetic acid then exerts its effects by regulating various plant growth and developmental processes through its interaction with specific molecular targets and pathways. These include the regulation of gene expression, cell division, and elongation, as well as responses to environmental stimuli .
Comparison with Similar Compounds
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as indole-3-acetic acid and its derivatives. Indole-3-acetic acid is the active form of the compound and is known for its role as a plant hormone. Other similar compounds include indole-3-carboxylic acid esters, which have been studied for their biological and pharmacological properties . The uniqueness of this compound lies in its ability to be converted to the active form, indole-3-acetic acid, by esterases, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12(15)16/h2-5,13H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNYAHNUFYEDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1584160-66-6 | |
Record name | 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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